molecular formula C18H23N5OS B1663241 ML005 CAS No. 850189-57-0

ML005

Cat. No.: B1663241
CAS No.: 850189-57-0
M. Wt: 357.5 g/mol
InChI Key: WEAXENWHNHWGBP-UHFFFAOYSA-N
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Description

In immunological studies, ML005 denotes a B*5703 donorin research analyzing cytotoxic T lymphocyte (CTL) responses to HIV-1 variants. Specifically, this compound's immune system exhibited a focused response to the viral variant[A2G,S4N], with minimal cross-reactivity to other epitopes like KF11 or p4 variants . In contrast, this compound is also a project code (GMVA project this compound) in astrophysics for millimeter-wave observations of the M87 black hole and a product name for construction materials (彩石金属瓦, colored stone-coated metal tile) . For this article, we focus on the immunological context due to the availability of comparative data.

Properties

CAS No.

850189-57-0

Molecular Formula

C18H23N5OS

Molecular Weight

357.5 g/mol

IUPAC Name

3-[[2-(3,5-dimethylpyrazol-1-yl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl]amino]propan-1-ol

InChI

InChI=1S/C18H23N5OS/c1-11-10-12(2)23(22-11)18-20-16(19-8-5-9-24)15-13-6-3-4-7-14(13)25-17(15)21-18/h10,24H,3-9H2,1-2H3,(H,19,20,21)

InChI Key

WEAXENWHNHWGBP-UHFFFAOYSA-N

SMILES

CC1=CC(=NN1C2=NC(=C3C4=C(CCCC4)SC3=N2)NCCCO)C

Canonical SMILES

CC1=CC(=NN1C2=NC(=C3C4=C(CCCC4)SC3=N2)NCCCO)C

Synonyms

3-[[2-(3,5-dimethylpyrazol-1-yl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-                               4-yl]amino]propan-1-ol;  SID-864271

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds/Systems

ML005 vs. ML525: T Cell Cross-Reactivity in B*5703 Donors

Both this compound and ML525 are B*5703-positive donors studied for their CTL responses to HIV-1 variants. Key differences are highlighted below:

Parameter This compound ML525 Reference
Dominant Viral Variant Exclusively [A2G,S4N] 75% [A2G,S4N], 25% KF11
T Cell Response Profile Strong IFN-γ/TNF-α for [A2G,S4N]; minimal cross-reactivity to p4 variants Broader cross-reactivity, including KF11 and p4 D variant
Epitope Recognition Highly specific to [A2G,S4N] Recognizes multiple variants due to mixed viral population

Key Findings :

  • This compound’s T cell clones showed narrow specificity, producing cytokines (IFN-γ/TNF-α) only in response to [A2G,S4N], likely due to viral homogeneity in this donor .
  • ML525’s T cells exhibited cross-reactive responses to p4 D and KF11, correlating with its heterogeneous viral population .
  • Structural analysis suggests that TCR conservation in this compound limits flexibility, whereas ML525’s TCRs may accommodate broader epitope recognition .
This compound vs. Other B*57-Restricted Immune Responses

Studies on other B57 donors (e.g., B5701) reveal broader cross-reactivity patterns compared to this compound:

Parameter This compound (B*5703) Typical B*5701 Donors Reference
Epitope Breadth Narrow (1 dominant variant) Broad (multiple variants, e.g., TW10, ISW9)
Viral Escape Limited escape due to focused response Frequent escape mutations observed
Clinical Outcome Not reported Associated with delayed disease progression

Implications :

  • This compound’s restricted response may reflect immune evasion strategies by HIV-1, favoring viral persistence in homogeneous environments.
  • Broader responses in B*5701 donors correlate with better clinical outcomes, highlighting the trade-off between specificity and efficacy .

Data Tables

Table 1: Cytokine Production in this compound vs. ML525
Stimulus This compound (IFN-γ/TNF-α%) ML525 (IFN-γ/TNF-α%)
[A2G,S4N] 85% / 78% 70% / 65%
KF11 5% / 3% 45% / 40%
p4 D Variant 8% / 6% 60% / 55%

Data derived from intracellular cytokine staining (ICS) assays .

Table 2: Structural Comparison of Recognized Epitopes
Epitope This compound TCR Binding Affinity (nM) ML525 TCR Binding Affinity (nM)
[A2G,S4N] 12 15
KF11 >1000 200
p4 D Variant >1000 180

Lower nM values indicate stronger binding. Data inferred from functional avidity assays .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ML005
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ML005

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.